3-(1-tert-butyl-1H-imidazol-5-yl)piperidine
Description
Properties
IUPAC Name |
3-(3-tert-butylimidazol-4-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-12(2,3)15-9-14-8-11(15)10-5-4-6-13-7-10/h8-10,13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAARGWUGNRLZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC=C1C2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-tert-butyl-1H-imidazol-5-yl)piperidine typically involves the formation of the imidazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the imidazole ring can be synthesized using a condensation reaction between an aldehyde and an amine, followed by cyclization with a suitable reagent .
Industrial Production Methods
Industrial production of 3-(1-tert-butyl-1H-imidazol-5-yl)piperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(1-tert-butyl-1H-imidazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research has identified 3-(1-tert-butyl-1H-imidazol-5-yl)piperidine as a promising candidate for the development of new therapeutic agents. Its structural features allow it to interact with various biological targets, making it suitable for the design of drugs aimed at treating conditions such as cancer and neurodegenerative diseases.
- Anticancer Activity : Compounds derived from piperidine structures have been shown to inhibit cancer cell proliferation. Studies indicate that modifications to the piperidine ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
- Neuroprotective Effects : The imidazole moiety contributes to the neuroprotective properties of compounds based on this structure. Research has suggested that these compounds can modulate neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative disorders like Alzheimer's disease .
Chemical Probes in Biological Research
Structure-Activity Relationship Studies
3-(1-tert-butyl-1H-imidazol-5-yl)piperidine serves as a valuable scaffold in structure-activity relationship (SAR) studies aimed at developing selective inhibitors for epigenetic targets. For instance, compounds based on this structure have been evaluated for their ability to inhibit bromodomain-containing proteins, which play crucial roles in gene regulation .
| Compound | Target | IC50 (µM) |
|---|---|---|
| 3-(1-tert-butyl-1H-imidazol-5-yl)piperidine | BRD4 D1 | <0.092 |
| Modified Compound A | BRD4 D1 | 0.27 ± 0.04 |
| Modified Compound B | BRD4 D1 | 2.4 ± 0.1 |
This table illustrates the varying affinities of different derivatives of 3-(1-tert-butyl-1H-imidazol-5-yl)piperidine against the BRD4 D1 target, highlighting its utility in drug discovery efforts aimed at epigenetic modulation.
Materials Science
Synthesis of Functional Materials
The compound is also explored for its role in synthesizing new materials with specific properties. Its ability to form stable complexes with metal ions positions it as a candidate for developing sensors and catalysts.
- Catalysis : The imidazole group can participate in coordination chemistry, making derivatives of this compound useful in catalytic applications, particularly in organic transformations where metal catalysts are employed .
Case Studies
Case Study 1: Anticancer Drug Development
In a recent study, researchers synthesized a series of piperidine derivatives based on the structure of 3-(1-tert-butyl-1H-imidazol-5-yl)piperidine and evaluated their anticancer activity against various cell lines. The results indicated that certain modifications significantly increased potency while reducing off-target effects, demonstrating the compound's potential as a lead structure for novel anticancer agents .
Case Study 2: Neuroprotective Agents
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The study found that derivatives of 3-(1-tert-butyl-1H-imidazol-5-yl)piperidine exhibited significant protective effects against neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-(1-tert-butyl-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Differences
Piperidine vs. Piperazine Derivatives
A study of two isoelectronic compounds, 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (I) and 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline (II), revealed critical differences between piperidine and piperazine cores:
- Conformation: Both compounds exhibit chair-like conformations in their six-membered rings.
- Crystal Packing : Despite similar unit-cell parameters (triclinic P1 space group), compound I forms chains via C–H⋯H interactions, whereas compound II forms ribbons. This distinction arises from the piperazine ring’s ability to engage in additional weak interactions.
The imidazole’s planar structure could also influence molecular curvature and intermolecular interactions.
Piperidine-Based FAAH Inhibitors
Patented FAAH inhibitors, such as 4-[3-(aryloxy)benzylidene]-3-methylpiperidine carboxamides , highlight the role of piperidine in enzyme inhibition:
- Functional Groups : These compounds use benzylidene and carboxamide substituents for target binding, contrasting with the imidazole and tert-butyl groups in the target compound.
- Biological Activity : The carboxamide moiety in FAAH inhibitors facilitates hydrogen bonding with catalytic residues, whereas the imidazole in 3-(1-tert-butyl-1H-imidazol-5-yl)piperidine might interact via π-stacking or metal coordination.
Physicochemical and Crystallographic Properties
Table 1: Comparative Analysis of Piperidine Derivatives
*Inferred based on imidazole’s electronic properties.
Key Findings:
- Hirshfeld Surface Analysis : In piperidine/piperazine derivatives, H⋯H contacts dominate (65–67%), indicating dispersion forces govern crystal stability. The tert-butyl group in the target compound may reduce H⋯H contributions due to steric bulk.
- Synthetic Routes: highlights piperidine’s role in Knoevenagel condensations, suggesting the target compound could be synthesized via similar methods, with tert-butylimidazole introduced via nucleophilic substitution or coupling.
Biological Activity
3-(1-tert-butyl-1H-imidazol-5-yl)piperidine is a heterocyclic compound that combines an imidazole ring with a piperidine ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound has been investigated for various pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.
Chemical Structure
The molecular formula for 3-(1-tert-butyl-1H-imidazol-5-yl)piperidine is with a molecular weight of approximately 218.30 g/mol. The structure comprises:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms.
- Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.
Antimicrobial Properties
Research indicates that 3-(1-tert-butyl-1H-imidazol-5-yl)piperidine exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The imidazole moiety is particularly noted for its interaction with biological targets, influencing pathways related to microbial resistance and infection control.
Anticancer Effects
The compound has also been explored for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death. Specifically, it has shown effectiveness against several cancer types, including breast and lung cancers .
Anti-inflammatory Activity
In vitro studies have highlighted the anti-inflammatory effects of 3-(1-tert-butyl-1H-imidazol-5-yl)piperidine. It appears to inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property could be beneficial in treating inflammatory diseases and conditions.
Antidiabetic Potential
The compound has also been evaluated for its antidiabetic effects. Preliminary findings suggest that it may enhance insulin sensitivity and lower blood glucose levels in diabetic models, indicating its potential role in diabetes management .
The biological activity of 3-(1-tert-butyl-1H-imidazol-5-yl)piperidine is believed to arise from its ability to interact with multiple biological targets. It can modulate enzyme activity and influence various biochemical pathways. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Interaction : It can interact with receptors linked to inflammation and cancer progression, affecting downstream signaling cascades .
Study on Anticancer Activity
A study conducted on the anticancer effects of imidazole derivatives, including 3-(1-tert-butyl-1H-imidazol-5-yl)piperidine, demonstrated significant growth inhibition in MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines. The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Research
In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with 3-(1-tert-butyl-1H-imidazol-5-yl)piperidine resulted in a marked reduction in IL-6 and TNF-alpha levels, indicating its potential as an anti-inflammatory agent.
Summary Table of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Significant inhibition of bacteria | Interaction with microbial targets |
| Anticancer | Induces apoptosis | Modulation of apoptotic pathways |
| Anti-inflammatory | Reduces cytokine release | Inhibition of pro-inflammatory mediators |
| Antidiabetic | Enhances insulin sensitivity | Modulation of metabolic enzymes |
Q & A
Q. What are the common synthetic routes for 3-(1-tert-butyl-1H-imidazol-5-yl)piperidine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step reactions, including cyclization and substitution. For example:
- Imidazole ring formation : A common approach is to react tert-butylamine with carbonyl precursors (e.g., glyoxal) under acidic conditions to form the imidazole core.
- Piperidine coupling : The imidazole moiety is then coupled to a piperidine ring via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions using tert-butyl-protected intermediates). Catalysts like Pd(PPh₃)₄ and solvents such as 1,4-dioxane/water mixtures are often employed .
- Optimization : Key parameters include temperature control (e.g., 80–100°C for cross-coupling), stoichiometric ratios of reactants, and purification via column chromatography. Yield improvements may require iterative adjustments to catalyst loading or solvent polarity .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for graphical representation) are widely used to resolve crystal structures, particularly for verifying stereochemistry and bond angles .
- Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks, while high-resolution mass spectrometry (HRMS) validates molecular weight. For example, tert-butyl groups exhibit distinct singlet peaks in ¹H NMR (~1.3 ppm) .
- Purity assessment : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures >95% purity. Residual solvents can be quantified via GC-MS .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures under controlled heating.
- Accelerated stability studies : Expose the compound to elevated humidity (e.g., 75% RH) and temperatures (40°C) for 4–8 weeks, monitoring degradation via HPLC. Stability is enhanced by storing in inert atmospheres (argon) at –20°C .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrostatic potential surfaces. These insights guide hypotheses about reactivity (e.g., nucleophilic attack at electron-deficient imidazole positions) .
- Molecular docking : Simulates interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives for synthesis. Software like AutoDock Vina assesses binding affinities and pose validation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response reassessment : Validate potency metrics (e.g., IC₅₀) using standardized assays (e.g., fluorescence-based enzymatic inhibition).
- Metabolic stability profiling : Use hepatocyte microsomes or CYP450 isoforms to identify rapid degradation pathways. For instance, tert-butyl groups may reduce metabolic liability compared to methyl substituents .
- Structural analogs : Synthesize derivatives with systematic modifications (e.g., replacing tert-butyl with cyclopropyl) to isolate structure-activity relationships (SAR) .
Q. How can crystallographic data inform the design of enantiomerically pure derivatives?
- Chiral resolution : Employ chiral stationary phases (e.g., amylose-based HPLC columns) to separate enantiomers. Verify absolute configuration via anomalous scattering in X-ray diffraction (e.g., SHELXL’s FLACK parameter) .
- Asymmetric synthesis : Catalytic methods (e.g., Jacobsen epoxidation) or chiral auxiliaries can enforce stereocontrol during piperidine ring formation. Crystallography confirms diastereomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
